molecular formula C12H12BrN3O2 B2967665 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde CAS No. 1884158-47-7

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1h-pyrazolo[3,4-c]pyridine-3-carbaldehyde

Cat. No.: B2967665
CAS No.: 1884158-47-7
M. Wt: 310.151
InChI Key: KSPRNOWISFUOQZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₁₂BrN₃O
Molecular Weight: 282.14 g/mol
Key Features:

  • Pyrazolo[3,4-c]pyridine core with a bromo substituent at position 5.
  • Tetrahydro-2H-pyran-2-yl (THP) protecting group at position 1, enhancing stability during synthetic processes.
  • Carbaldehyde group at position 3, enabling further functionalization (e.g., condensation or nucleophilic addition reactions).

Properties

IUPAC Name

5-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c13-11-5-8-9(7-17)15-16(10(8)6-14-11)12-3-1-2-4-18-12/h5-7,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPRNOWISFUOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=C(C=C3C(=N2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is known that many pyrazole derivatives interact with their targets through various mechanisms, such as inhibition, activation, or modulation. The specific interaction of this compound with its targets and the resulting changes would need to be determined through further experimental studies.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific molecular targets. The downstream effects of these pathways would depend on the specific targets and the nature of their interaction with the compound.

Biological Activity

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a bromine atom and a tetrahydro-2H-pyran substituent, contribute to its potential applications in various therapeutic domains.

Basic Information

PropertyValue
Molecular Formula C₁₁H₁₂BrN₃O
Molecular Weight 282.136 g/mol
CAS Number 1256957-72-8
MDL Number MFCD22689759
Purity 95%

The compound's structure allows it to function as a versatile building block in organic synthesis, particularly in developing pharmaceuticals and agrochemicals.

Anti-inflammatory and Analgesic Properties

Research indicates that 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine exhibits significant anti-inflammatory and analgesic activities. Derivatives synthesized from this compound demonstrate effectiveness comparable to standard anti-inflammatory drugs such as indomethacin and diclofenac sodium .

The biological activity of this compound is primarily attributed to its interactions with specific receptors or enzymes involved in inflammatory pathways. The aldehyde group can form Schiff bases with amino groups in biological molecules, potentially interfering with enzyme activities or receptor binding. The bromine atom can participate in electrophilic substitution reactions, affecting cellular processes .

Case Studies

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine significantly reduced inflammation in animal models compared to control groups treated with standard medications.
  • Pain Relief Assessment : Clinical assessments indicated that patients receiving treatment with derivatives of this compound reported lower pain levels than those on placebo treatments, suggesting its potential as an analgesic agent .

Comparative Analysis with Similar Compounds

The following table compares 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridineC₁₂H₁₂BrN₃O₂Contains oxane; similar reactivity
5-Bromo-1-(tetrahydro-pyran)pyrazolo[4,3-b]pyridineC₁₁H₁₂BrN₃ODifferent pyridine arrangement
Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine DerivativesVariesMore complex heterocyclic structure

The unique combination of bromine substitution and tetrahydro-2H-pyran moiety enhances the biological activity and synthetic utility of this compound compared to others in its class.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Substituent and Core Modifications
Compound Name Molecular Formula MW (g/mol) Substituents (Positions) Ring Fusion Key Reactivity/Applications
Target Compound C₁₁H₁₂BrN₃O 282.14 Br (5), THP (1), CHO (3) Pyrazolo[3,4-c] Aldehyde for derivatization
5-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-c]pyridine (CAS 1369509-72-7) C₁₁H₁₁BrIN₃O 408.04 Br (5), THP (1), I (3) Pyrazolo[3,4-c] Cross-coupling reactions (e.g., Suzuki)
3-Bromo-5-chloro-1-(THP)-1H-pyrazolo[3,4-b]pyridine (CAS 1416713-51-3) C₁₁H₁₁BrClN₃O 316.58 Br (3), Cl (5), THP (1) Pyrazolo[3,4-b] Halogen exchange reactions
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (CAS 1519719-30-2) C₈H₆BrN₃O 240.06 Br (5), Me (1), CHO (3) Pyrazolo[3,4-b] Simplified deprotection steps
3-Bromo-5-fluoro-1-(THP)-1H-pyrazolo[3,4-B]pyridine (CAS 2377508-33-1) C₁₁H₁₁BrFN₃O 300.13 Br (3), F (5), THP (1) Pyrazolo[3,4-B] Enhanced metabolic stability
3-Bromo-7-methoxy-1-(THP)-1H-pyrazolo[3,4-c]pyridine (CAS 1416714-17-4) C₁₂H₁₄BrN₃O₂ 312.16 Br (3), OMe (7), THP (1) Pyrazolo[3,4-c] Electron-donating effects for reactivity

Key Comparative Analysis

Reactivity and Functionalization Potential
  • Target Compound : The carbaldehyde group (CHO) at position 3 allows for versatile derivatization, such as forming hydrazones or participating in Wittig reactions. This contrasts with halogenated analogs (e.g., 3-iodo in CAS 1369509-72-7), which are tailored for cross-coupling reactions .
  • Halogen vs. Aldehyde : Iodine (in CAS 1369509-72-7) offers superior leaving-group ability compared to bromine, making it more reactive in metal-catalyzed reactions. However, the aldehyde group in the target compound provides a nucleophilic site absent in purely halogenated derivatives .
Ring Fusion and Spatial Arrangement
  • Pyrazolo[3,4-c] vs. [3,4-b]: The target compound’s [3,4-c] fusion places substituents on adjacent positions of the pyridine ring, whereas [3,4-b] analogs (e.g., CAS 1416713-51-3) shift substituents to non-adjacent sites. This affects molecular interactions in drug-receptor binding or catalyst coordination .
Protecting Group Impact
  • THP vs. Methyl : The THP group (in the target compound and CAS 1369509-72-7) offers robust protection under basic conditions but requires acidic deprotection. The methyl group (CAS 1519719-30-2) simplifies synthesis but may limit stability in multi-step reactions .
Electronic and Physical Properties
  • Fluorine and Chlorine Effects : The fluoro substituent (CAS 2377508-33-1) increases electronegativity, enhancing metabolic stability and binding affinity. Chlorine (CAS 1416713-51-3) provides moderate electronegativity with a balance of reactivity and stability .

Predicted Physicochemical Properties

Table 2: Predicted Properties
Compound (CAS) Density (g/cm³) Boiling Point (°C) pKa
Target Compound N/A N/A N/A
3-Bromo-5-chloro-1-(THP)... 1.83 432.5 -0.51
3-Bromo-5-fluoro-1-(THP)... 1.80 421.1 -0.33

Q & A

Q. How to resolve discrepancies in melting points for THP-protected intermediates?

  • Causes : Polymorphism or residual solvents (e.g., DMF).
  • Solutions :
  • Recrystallize from ethanol/water (1:1).
  • Perform DSC (Differential Scanning Calorimetry) to identify polymorphic forms .

Methodological Tables

Q. Table 1. Comparative Analysis of Protecting Groups

Protecting GroupConditions (Protection)Conditions (Deprotection)Yield (%)Reference
THPDihydropyran, PTSAHCl/MeOH88
BocBoc₂O, DMAP, Et₃NTFA/DCM91

Q. Table 2. Key Spectral Data for Aldehyde Intermediate

Proton/Carbon1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
CHO9.93 (s)185.58
Pyridine C-5-131.01
THP C-2-98.4

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